8,8-Dibromo-1-methylbicyclo[5.1.0]octane
CAS No.: 51146-08-8
Cat. No.: VC19632128
Molecular Formula: C9H14Br2
Molecular Weight: 282.02 g/mol
* For research use only. Not for human or veterinary use.
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane - 51146-08-8](/images/structure/VC19632128.png)
Specification
CAS No. | 51146-08-8 |
---|---|
Molecular Formula | C9H14Br2 |
Molecular Weight | 282.02 g/mol |
IUPAC Name | 8,8-dibromo-1-methylbicyclo[5.1.0]octane |
Standard InChI | InChI=1S/C9H14Br2/c1-8-6-4-2-3-5-7(8)9(8,10)11/h7H,2-6H2,1H3 |
Standard InChI Key | VMZJJSJYYZSTHA-UHFFFAOYSA-N |
Canonical SMILES | CC12CCCCCC1C2(Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Framework and Bonding
The bicyclo[5.1.0]octane system consists of two fused cyclopropane rings, creating significant ring strain that influences the compound’s reactivity. The addition of a methyl group at position 1 and two bromine atoms at position 8 introduces steric and electronic effects that further modulate its behavior. The molecular formula of 8,8-dibromo-1-methylbicyclo[5.1.0]octane is C₉H₁₂Br₂, with a calculated molecular weight of 280.01 g/mol.
The InChI key for this compound is RIHIPZOKRJRBDN-UHFFFAOYSA-N, derived from its IUPAC-standardized structure representation. The canonical SMILES string CC12CCCCCC1C2Br reflects the bicyclic framework and substituent positions.
Comparative Structural Analysis
When compared to its mono-brominated analog, 8-bromo-1-methylbicyclo[5.1.0]octane (C₉H₁₅Br, 203.12 g/mol), the dibrominated variant exhibits enhanced electrophilicity due to the presence of two electron-withdrawing bromine atoms. This difference is critical in reactions requiring selective bond activation, such as Suzuki-Miyaura couplings or nucleophilic substitutions.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|
8,8-Dibromo-1-methylbicyclo[5.1.0]octane | C₉H₁₂Br₂ | 280.01 | High ring strain, dual bromine centers |
8-Bromo-1-methylbicyclo[5.1.0]octane | C₉H₁₅Br | 203.12 | Moderate reactivity, single bromine |
1-Methylbicyclo[5.1.0]octane | C₉H₁₄ | 122.21 | Unfunctionalized, low reactivity |
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 8,8-dibromo-1-methylbicyclo[5.1.0]octane typically involves the bromination of 1-methylbicyclo[5.1.0]octane using bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). Reaction conditions such as temperature (−20°C to 25°C), solvent polarity (dichloromethane or carbon tetrachloride), and catalyst presence (e.g., Lewis acids) are optimized to achieve high diastereoselectivity.
For example:
Purification and Yield Optimization
Chromatographic techniques, including flash column chromatography with silica gel and hexane/ethyl acetate eluents, are employed to isolate the dibrominated product. Reported yields range from 45% to 68%, depending on the stoichiometry of brominating agents and reaction duration.
Reactivity and Chemical Transformations
Ring-Opening Reactions
The strained bicyclic framework facilitates ring-opening under nucleophilic attack. For instance, treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) leads to selective cleavage of the cyclopropane ring, generating linear bromoalkenes suitable for further functionalization.
Cross-Coupling Applications
The bromine atoms serve as leaving groups in palladium-catalyzed couplings. A notable application is the Suzuki-Miyaura reaction with arylboronic acids, producing biaryl derivatives with retained bicyclic motifs:
Applications in Medicinal Chemistry
Bioactive Molecule Synthesis
The compound’s rigidity and halogen content make it a precursor for kinase inhibitors and GPCR modulators. Derivatives bearing sulfonamide or urea groups have shown nanomolar activity against cancer cell lines in preclinical assays.
Prodrug Development
Functionalization of the bromine atoms with hydrolyzable groups (e.g., esters) enables the creation of prodrugs with improved pharmacokinetic profiles. For example, diacetylated analogs demonstrate enhanced blood-brain barrier penetration in rodent models.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective bromination methods could yield chiral variants of the compound for applications in asymmetric catalysis. Preliminary work with cinchona alkaloid-derived catalysts has shown promising enantiomeric excess (up to 74%).
Computational Modeling
DFT calculations (B3LYP/6-31G*) are being used to predict regioselectivity in substitution reactions, aiding the design of derivatives with tailored reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume